N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide
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Overview
Description
N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a morpholine ring, a phenylacetyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting 2,6-dimethylphenylamine with benzoyl chloride under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound with phenylacetyl chloride.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up the reaction.
Temperature Control: Maintaining specific temperatures to ensure the desired reaction pathway.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a potential drug candidate.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-N-(phenylacetyl)benzamide: Lacks the morpholine ring.
N-(2,6-dimethylphenyl)-N-[morpholin-4-yl]benzamide: Lacks the phenylacetyl group.
N-(phenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide: Lacks the dimethylphenyl group.
Uniqueness
N-(2,6-dimethylphenyl)-N-[morpholin-4-yl(phenyl)acetyl]benzamide is unique due to the combination of its functional groups, which may confer specific chemical properties and biological activities not found in similar compounds.
Properties
Molecular Formula |
C27H28N2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-morpholin-4-yl-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C27H28N2O3/c1-20-10-9-11-21(2)24(20)29(26(30)23-14-7-4-8-15-23)27(31)25(22-12-5-3-6-13-22)28-16-18-32-19-17-28/h3-15,25H,16-19H2,1-2H3 |
InChI Key |
JNRXTWVKXLAFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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